molecular formula C9H13BrO B070960 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene CAS No. 168007-86-1

3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene

Cat. No. B070960
M. Wt: 217.1 g/mol
InChI Key: VWZXBEKLONOPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is a bicyclic compound that has been of interest to researchers due to its unique chemical structure and potential applications in various fields. This compound is also known as 2-bromo-2-ethoxy-1,3,3-trimethylbicyclo[2.2.1]heptane and has a molecular weight of 209.16 g/mol.

Mechanism Of Action

The mechanism of action of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to undergo various reactions, such as cycloaddition reactions, which are facilitated by its unique chemical structure.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene in lab experiments is its unique chemical structure, which allows for the synthesis of various compounds. However, one of the limitations is the difficulty in obtaining this compound in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene. One area of interest is the synthesis of new compounds using this compound as a starting material. Another area of research is the study of the mechanism of action of this compound and its potential applications in various fields, such as materials science and drug discovery.
In conclusion, 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is a unique compound that has potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene involves the reaction of 3-bromo-4-methylcyclohexene with ethyl magnesium bromide in the presence of a catalyst such as copper(I) iodide. This reaction leads to the formation of the desired compound in good yields.

Scientific Research Applications

3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene has been studied for its potential applications in various fields of science. One of the main areas of research is its use as a starting material for the synthesis of other compounds. This compound has been used as a precursor for the synthesis of various natural products, such as the sesquiterpene (-)-cubenene.

properties

CAS RN

168007-86-1

Product Name

3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene

Molecular Formula

C9H13BrO

Molecular Weight

217.1 g/mol

IUPAC Name

3-bromo-4-ethoxybicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C9H13BrO/c1-2-11-9-7-3-6(4-7)5-8(9)10/h5-7,9H,2-4H2,1H3

InChI Key

VWZXBEKLONOPRI-UHFFFAOYSA-N

SMILES

CCOC1C2CC(C2)C=C1Br

Canonical SMILES

CCOC1C2CC(C2)C=C1Br

synonyms

Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy- (9CI)

Origin of Product

United States

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